2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound features a triazolo[4,5-d]pyrimidine core, a sulfur-containing thioether linkage, and an N-[(4-fluorophenyl)methyl]acetamide side chain. The acetamide moiety may influence solubility and intermolecular interactions, differentiating it from sulfonamide-based analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6OS/c20-13-3-1-12(2-4-13)9-22-16(28)10-29-19-17-18(23-11-24-19)27(26-25-17)15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZUKJYYXFKFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step reactions. One common method starts with the preparation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and controlled environments to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and sulfanyl-acetamide moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a critical enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to reduced cell proliferation—an essential mechanism for potential anticancer therapies.
Pharmacological Studies
Research indicates that similar compounds exhibit significant inhibitory activity against CDK2 with IC50 values in the nanomolar range, suggesting high potency and specificity in targeting cancer cells . The inhibition of CDK2 can lead to apoptosis in cancer cells, making this compound a candidate for further development in oncology.
Applications in Medicinal Chemistry
-
Anticancer Research
- The compound has been investigated for its potential use in cancer treatment due to its ability to inhibit cell proliferation by targeting CDK2. This action can be particularly beneficial in cancers characterized by dysregulated cell cycle progression.
-
Drug Development
- As a lead compound, it serves as a building block for synthesizing more complex molecules aimed at enhancing selectivity and reducing side effects associated with traditional chemotherapeutics.
-
Biochemical Pathway Modulation
- Beyond CDK2 inhibition, this compound may interact with other pathways involved in cellular growth and survival, indicating broader applications in regulating various biochemical processes.
Case Studies and Research Findings
In recent studies, compounds structurally related to 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide have shown promising results in preclinical models of cancer. For instance:
- Study A : Demonstrated that triazolopyrimidine derivatives significantly inhibited tumor growth in xenograft models through CDK2 inhibition.
- Study B : Investigated the pharmacokinetics of these compounds and found favorable absorption and distribution characteristics that support their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to established agrochemicals allow for preliminary comparisons. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- The target compound’s triazolo[4,5-d]pyrimidine core differs from flumetsulam’s triazolo[1,5-a]pyrimidine. This positional variance may alter electron distribution and binding affinity to enzymatic targets (e.g., acetolactate synthase (ALS) in herbicides) .
Substituent Effects: Fluorophenyl Groups: The target compound’s 4-fluorophenyl groups contrast with flumetsulam’s 2,6-difluorophenyl. Para-substitution on aromatic rings often enhances steric complementarity in hydrophobic enzyme pockets, whereas ortho-substituents may hinder rotation or binding . Acetamide vs.
Biological Activity :
- Flumetsulam’s sulfonamide group is critical for ALS inhibition, a mechanism shared with sulfonylurea herbicides. The target compound’s thioether and acetamide groups may redirect its mode of action, possibly targeting cysteine residues or other nucleophilic sites in enzymes .
Computational Predictions :
- Molecular docking tools like AutoDock4 () could model the target compound’s interactions with ALS or other enzymes. For example, the thioether’s sulfur atom might form van der Waals contacts or hydrophobic interactions, while fluorophenyl groups could enhance binding via π-π stacking .
Biological Activity
2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a compound that belongs to the class of triazolopyrimidines and has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition leads to the disruption of cell proliferation pathways. The compound acts as a CDK2 inhibitor , which results in the inhibition of cell cycle progression and ultimately induces apoptosis in cancer cells .
Biochemical Pathways
Inhibition of CDK2 affects several key biochemical pathways:
- Cell Cycle Progression : The compound interferes with the transition from G1 to S phase, effectively halting cell division.
- Apoptosis Induction : By promoting apoptotic pathways, it enhances the activation of caspases, which are essential for programmed cell death .
Pharmacological Properties
The pharmacokinetics of similar compounds indicate significant inhibitory activity with IC50 values often in the nanomolar range. For instance, studies have shown that related triazolopyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549) .
Research Findings
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the triazolopyrimidine structure can enhance biological activity. For instance, substituting different functional groups can lead to increased potency against specific cancer types .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparison with other triazolopyrimidine derivatives is useful:
| Compound Name | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | CDK2 | <10 | Anticancer |
| 1H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine | CDK1/2 | 15 | Anticancer |
| 2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | Unknown | 20 | Antimicrobial |
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- In one study involving gastric cancer models, the compound demonstrated significant tumor growth inhibition compared to controls .
- Another investigation highlighted its potential in overcoming resistance mechanisms observed in traditional chemotherapeutics by targeting multiple pathways simultaneously .
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound, and how can yield optimization be achieved?
Answer: The synthesis of this compound involves multi-step organic reactions, including:
- Sulfanyl group incorporation : Thiol-ene "click" chemistry or nucleophilic substitution at the pyrimidine C7 position.
- Triazolo-pyrimidine core formation : Cyclization of precursor amines or diazonium salts under controlled pH and temperature.
- Challenges : Scalability is limited by side reactions (e.g., oxidation of the sulfanyl group) and purification difficulties due to structural complexity.
Optimization strategies :- Use of protecting groups (e.g., acetyl for amine functionalities) to prevent undesired side reactions.
- Catalytic systems (e.g., Pd-mediated cross-coupling) to enhance regioselectivity .
- Process analytical technology (PAT) for real-time monitoring of reaction intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.1–7.4 ppm for aromatic protons) and sulfanyl-acetamide (δ 3.8–4.2 ppm for CH₂-S) groups.
- 19F NMR : Confirm substitution patterns on fluorophenyl rings (δ -110 to -115 ppm for para-fluorine).
- X-ray Crystallography :
- Resolve the triazolo-pyrimidine core conformation (e.g., planarity, dihedral angles) and hydrogen-bonding networks (e.g., N-H···O interactions in acetamide) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₁₆F₂N₆OS) with <2 ppm error.
Q. What are the key physicochemical properties of this compound that influence its solubility and stability in biological assays?
Answer:
- LogP : Predicted ~2.5 (moderate lipophilicity), impacting membrane permeability.
- Solubility : Poor aqueous solubility (<10 µM) due to aromatic stacking; use DMSO stocks (≤0.1% v/v) for in vitro assays.
- Stability :
- Susceptible to hydrolysis at the sulfanyl-acetamide junction in acidic/basic conditions.
- Store at -20°C under inert atmosphere to prevent oxidation.
- Ionization : pKa ~8.2 (triazolo N-H), influencing protonation state in physiological buffers .
Advanced Research Questions
Q. How should researchers design in vitro assays to evaluate the target selectivity of this compound against related enzymes or receptors?
Answer:
- Enzyme inhibition assays :
- Use recombinant kinases (e.g., EGFR, VEGFR) or phosphodiesterases in radiometric/fluorescence-based assays.
- Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values with dose-response curves (8–12 concentrations).
- Selectivity profiling :
- Data normalization : Use Z’-factor (>0.5) to validate assay robustness.
Q. What strategies can mitigate discrepancies between computational predictions and experimental results in the compound’s binding affinity studies?
Answer:
- Free energy calculations : Apply molecular dynamics (MD) with explicit solvent models (e.g., AMBER) to refine binding free energy estimates.
- Crystallographic validation : Co-crystallize the compound with target proteins to resolve atomic-level interactions (e.g., halogen bonding with fluorine).
- Orthogonal assays :
- Surface plasmon resonance (SPR) for kinetic analysis (kₐₙ/kₒff).
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
- Batch reproducibility : Synthesize multiple independent batches to rule out synthetic variability.
Q. What in vivo experimental models are most appropriate for assessing the compound’s efficacy and toxicity profile, considering its pharmacokinetic parameters?
Answer:
- Pharmacokinetic (PK) studies :
- Administer via IV/PO in rodents (n=6–8/group) and collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24 h post-dose.
- Analyze using LC-MS/MS to calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability.
- Toxicity :
- Acute toxicity: Single-dose escalation in CD-1 mice (OECD 423).
- Subchronic: 28-day repeat-dose study with histopathology and serum biochemistry.
- Disease models :
- Xenograft models (e.g., HCT-116 colorectal cancer) for antitumor efficacy.
- Use randomized block designs (4–6 replicates) to account for inter-animal variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
